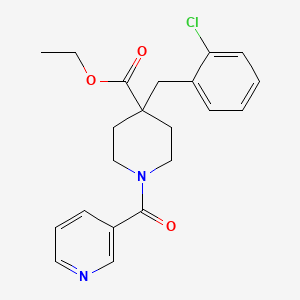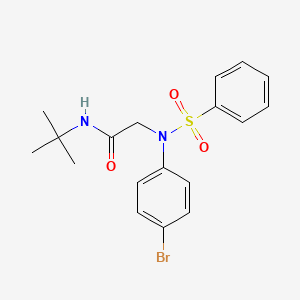
methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate, also known as Methyl Morphinan, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors in the brain. It has been shown to have a similar mechanism of action to opioids, but with fewer side effects.
Biochemical and Physiological Effects:
methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is that it has fewer side effects than opioids, making it a potentially safer alternative for pain management. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. However, one limitation of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan. One area of research is to further investigate its mechanism of action and develop targeted therapies for pain management and neurological disorders. Additionally, research could focus on optimizing the synthesis method to produce higher yields and purity of the compound. Finally, research could investigate the potential use of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan can be synthesized through a multi-step process that involves the reaction of 4-morpholinylmethylene with 2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid in the presence of a catalyst. The resulting compound is then methylated to produce methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan. This synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been the subject of several scientific studies due to its potential applications in the field of pharmaceuticals. It has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2)8-11(17)10(9-16-4-6-21-7-5-16)13(18)12(15)14(19)20-3/h9,12H,4-8H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSHGTRWHPKVAD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN2CCOCC2)C(=O)C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)/C(=C\N2CCOCC2)/C(=O)C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)
![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)


![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)